Peptide kpr - 41961-57-3

Peptide kpr

Catalog Number: EVT-405421
CAS Number: 41961-57-3
Molecular Formula: C17H33N7O4
Molecular Weight: 399.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lys-Pro-Arg is an oligopeptide.
Overview

Peptide KPR, derived from the bacterium Staphylococcus aureus, is a bioactive peptide that plays a significant role in various biological processes. As a short chain of amino acids, it exhibits specific physiological effects that are relevant to human health and disease. The classification of bioactive peptides, including Peptide KPR, falls under the broader category of peptides, which are defined as compounds formed by linking amino acids through peptide bonds. These peptides can be classified based on their source, structure, and biological activity .

Source

Peptide KPR is primarily sourced from Staphylococcus aureus, a common bacterium that can cause various infections in humans. The peptide is produced as a result of the bacterium's metabolic processes and has been studied for its potential therapeutic applications .

Classification

In terms of classification, Peptide KPR belongs to the subclass C07K of the Cooperative Patent Classification, which encompasses peptides starting from dipeptides. This classification focuses on the structural and functional aspects of peptides, differentiating them from other biomolecules .

Synthesis Analysis

Methods

The synthesis of Peptide KPR can be achieved through several methods, with solid-phase peptide synthesis (SPPS) being the most prevalent. This technique involves anchoring the peptide to an insoluble polymer support, allowing for the successive addition of protected amino acids. Each cycle of SPPS includes steps for deprotecting the N-terminal group, washing, coupling a new amino acid, and further washing to remove excess reagents .

Technical Details

The SPPS process typically follows these steps:

  1. Deprotection: The N-terminal protecting group is removed.
  2. Washing: The resin is washed to eliminate any deprotection reagents.
  3. Coupling: A new protected amino acid is added to form an amide bond.
  4. Washing: Excess reagents are washed away.

This cycle is repeated until the desired peptide sequence is synthesized. Once completed, the crude peptide can be cleaved from the support using strong acids like trifluoroacetic acid .

Molecular Structure Analysis

Structure

Peptide KPR consists of a specific sequence of amino acids linked by peptide bonds. The structural integrity of this peptide is crucial for its biological function and stability. In Staphylococcus aureus, Peptide KPR functions as a dimer, where two monomers interact through specific interface residues such as glutamate 194 and phenylalanine 279 .

Data

The molecular weight and specific sequence of Peptide KPR are essential for understanding its interactions and functions within biological systems. Detailed structural analysis often utilizes techniques like X-ray crystallography or nuclear magnetic resonance spectroscopy to elucidate its conformation.

Chemical Reactions Analysis

Reactions

Peptide KPR undergoes various chemical reactions during its synthesis and functional interactions. The primary reaction involved in its synthesis is the formation of amide bonds between amino acids, which occurs through a coupling reaction involving activation of the carboxyl group followed by acylation of the amino group .

Technical Details

The coupling reaction can be influenced by several factors, including:

  • Activation reagents: Different coupling reagents can affect the efficiency and yield of peptide synthesis.
  • Reaction conditions: Temperature and pH play critical roles in determining reaction kinetics and product stability.

Understanding these parameters is essential for optimizing synthesis protocols for Peptide KPR.

Mechanism of Action

Process

Peptide KPR exerts its biological effects through specific interactions with cellular targets. Its mechanism of action often involves binding to receptors or enzymes, influencing signaling pathways that regulate various physiological processes such as immune response or cell proliferation.

Data

Research into Peptide KPR has indicated that mutations at specific residues can significantly alter its stability and functionality. For example, mutations at glutamate 194 or phenylalanine 279 have been shown to disrupt dimer stability, thereby affecting its biological activity .

Physical and Chemical Properties Analysis

Physical Properties

Peptide KPR's physical properties include solubility in aqueous solutions, stability at varying pH levels, and susceptibility to degradation by proteolytic enzymes. These properties are crucial for its functionality in biological systems.

Chemical Properties

The chemical properties of Peptide KPR include its ability to form hydrogen bonds, hydrophobic interactions, and ionic bonds with other biomolecules. These interactions are vital for its structural integrity and biological activity.

Relevant data on aggregation tendencies indicate that concentration plays a significant role in stability; higher concentrations may lead to aggregation phenomena such as amyloid fibril formation .

Applications

Peptide KPR has potential applications in various scientific fields:

  • Therapeutics: Due to its bioactive nature, Peptide KPR may be explored for therapeutic uses against infections caused by Staphylococcus aureus.
  • Biotechnology: It can be utilized in developing new biomaterials or drug delivery systems due to its specific binding properties.
  • Research: Studies involving Peptide KPR contribute to understanding protein-protein interactions and mechanisms underlying bacterial pathogenesis.
Introduction to Lysine Post-Translational Modifications (PTMs) in Biomedical Contexts

Evolutionary Significance of Lysine Acylation and Methylation

Lysine post-translational modifications (PTMs) represent a cornerstone of epigenetic regulation and cellular signaling, with deep evolutionary roots across eukaryotes. These modifications—including acylation and methylation—function as molecular switches that dynamically modulate protein function, chromatin architecture, and DNA-templated processes. Lysine acetylation (Kac) is phylogenetically conserved and serves as a hallmark of "open" chromatin by neutralizing the positive charge of lysine residues, thereby reducing electrostatic interactions between histones and DNA [1]. This mechanism facilitates chromatin decompaction, enhancing accessibility for transcription factors and RNA polymerases [1] [3].

Methylation, unlike charge-neutralizing acylations, preserves lysine’s positive charge but alters molecular recognition by creating docking sites for "reader" proteins. Evolutionary analyses reveal that lysine methylation sites exhibit significant conservation in both ordered and disordered protein regions, particularly within histones [4]. This conservation underscores its role in fundamental processes like transcriptional regulation and DNA repair. The emergence of lysine-modifying enzymes (writers, erasers, readers) coincided with increasing organismal complexity, suggesting that PTM diversification enabled sophisticated control of genomic functions in multicellular eukaryotes [9] [10].

  • Table 1: Evolutionary Conservation of Lysine PTMs Across Eukaryotes
    PTM TypeConservation in Ordered RegionsConservation in Disordered RegionsEarliest Eukaryotic Clade
    MethylationHigh (e.g., histone H3K4)ModerateOpisthokonta
    AcetylationHighLowLast Eukaryotic Common Ancestor
    PropionylationLowEmerging in MetazoaDeuterostomes

Emergence of Non-Canonical Lysine Modifications: Kpr in Comparative Contexts

The landscape of lysine modifications has expanded beyond acetylation to include chemically diverse acylations, driven by metabolic inputs and enzymatic plasticity. Among these, lysine propionylation (Kpr)—the addition of a propionyl group (CH₃-CH₂-CO−) to lysine’s ε-amino group—shares structural and mechanistic parallels with acetylation but confers distinct biophysical properties [6] [7]. Kpr emerged as a biologically significant PTM in deuterostomes and mammals, coinciding with metabolic innovations such as gut microbiome-derived propionate metabolism [6] [9].

Kpr belongs to a family of short-chain lysine acylations that includes butyrylation (Kbu), crotonylation (Kcr), succinylation (Ksucc), and malonylation (Kmal). These modifications differ in chain length, hydrophobicity, and charge effects:

  • Charge Modulation: Kpr neutralizes lysine’s charge (like Kac and Kbu) but introduces greater steric bulk than Kac [3] [6].
  • Metabolic Drivers: Propionyl-CoA—the direct donor for Kpr—is generated from propionate via propionyl-CoA synthetase (PrpE) or acyl-CoA synthetases (ACS) [6]. Gut microbiota-derived propionate thus directly influences cellular Kpr levels, linking diet and microbiome composition to epigenetic states [6].

Enzymatic regulation of Kpr involves "writer" enzymes like p300/CBP acetyltransferases, which exhibit substrate promiscuity for propionyl-CoA, and "erasers" such as sirtuins (SIRT1-3) [3] [6]. The structural basis for Kpr incorporation was elucidated through studies of pyrrolysyl-tRNA synthetase (PylRS), which accommodates ε-N-propionyl-lysine within its hydrophobic active site without requiring directed evolution [2].

  • Table 2: Biophysical Properties of Short-Chain Lysine Acylations
    ModificationChain LengthCharge EffectHydrophobicityKey Donor
    Acetylation (Kac)C₂NeutralLowAcetyl-CoA
    Propionylation (Kpr)C₃NeutralModeratePropionyl-CoA
    Butyrylation (Kbu)C₄NeutralHighButyryl-CoA
    Crotonylation (Kcr)C₄ (planar)NeutralHighCrotonyl-CoA
    Succinylation (Ksucc)C₄NegativeLowSuccinyl-CoA

Functional Implications of Propionyllysine (Kpr) in Chromatin Dynamics

Kpr plays nuanced roles in chromatin regulation, distinct from those of acetylation. In histone proteins, Kpr localizes to promoters and enhancers, where it influences nucleosome stability and transcription factor recruitment. Key mechanisms include:

  • Chromatin Accessibility: Like Kac, Kpr reduces histone-DNA affinity by charge neutralization. However, its longer acyl chain may sterically hinder tighter chromatin folding, promoting intermediate-level decompaction compared to Kac or Kbu [1] [3].
  • Transcription Regulation: Genome-wide profiling in mammals links histone H3K23pr to actively transcribed genes. Notably, Kpr marks genes involved in growth factor signaling and metabolic adaptation, suggesting context-specific roles beyond bulk chromatin opening [3] [6].
  • Crosstalk with Other PTMs: Kpr competes with acetylation and methylation for occupancy on shared lysine residues. For example, H3K14pr impedes H3K14ac, potentially fine-tuning transcriptional output in response to cellular propionyl-CoA levels [7] [10]. In non-histone proteins, Kpr modulates metabolic enzymes (e.g., propionyl-CoA synthetase PrpE), creating feedback loops that couple metabolic flux to PTM dynamics [6].

  • Table 3: Chromatin-Related Functions of Lysine Propionylation

    SubstrateSite(s)Functional OutcomeBiological Context
    Histone H3K14, K23Reduces nucleosome compaction; recruits BRD4Transcriptional activation
    Histone H4K8, K12Impedes higher-order chromatin foldingEnhancer activation
    p300/CBPK1540Auto-regulation of acetyltransferase activityGrowth factor signaling
    Propionyl-CoA synthetaseK592Feedback inhibition of enzyme activityPropionate metabolism

The integration of Kpr into the "histone code" exemplifies how metabolic intermediates directly influence epigenetic states—a concept termed "metaboloepigenetics." Nuclear propionyl-CoA pools, shaped by mitochondrial metabolism and microbiota-derived propionate, position Kpr as a sensor of cellular metabolic status [3] [6]. Dysregulation of Kpr dynamics is implicated in pathological states, including cancer and metabolic disorders, though therapeutic targeting remains exploratory [10].

Compound Names Mentioned:

  • Lysine propionylation (Kpr)
  • Lysine acetylation (Kac)
  • Lysine butyrylation (Kbu)
  • Lysine crotonylation (Kcr)
  • Lysine succinylation (Ksucc)
  • Lysine malonylation (Kmal)
  • Propionyl-CoA
  • Histone H3
  • Histone H4
  • p300/CBP
  • Propionyl-CoA synthetase (PrpE)
  • Sirtuins (SIRT1-3)
  • Pyrrolysyl-tRNA synthetase (PylRS)

Properties

CAS Number

41961-57-3

Product Name

Peptide kpr

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid

Molecular Formula

C17H33N7O4

Molecular Weight

399.5 g/mol

InChI

InChI=1S/C17H33N7O4/c18-8-2-1-5-11(19)15(26)24-10-4-7-13(24)14(25)23-12(16(27)28)6-3-9-22-17(20)21/h11-13H,1-10,18-19H2,(H,23,25)(H,27,28)(H4,20,21,22)/t11-,12-,13-/m0/s1

InChI Key

AFLBTVGQCQLOFJ-AVGNSLFASA-N

SMILES

C1CC(N(C1)C(=O)C(CCCCN)N)C(=O)NC(CCCN=C(N)N)C(=O)O

Synonyms

peptide KPR

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCCN)N)C(=O)NC(CCCN=C(N)N)C(=O)O

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CCCCN)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O

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